molecular formula C8H9NO2 B1281390 6-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 62052-49-7

6-Methylbenzo[d][1,3]dioxol-5-amine

Cat. No. B1281390
CAS RN: 62052-49-7
M. Wt: 151.16 g/mol
InChI Key: PFLGEPXBHVTBNJ-UHFFFAOYSA-N
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Patent
US07427630B2

Procedure details

A mixture of 5-methyl-6-nitro-benzo(1,3)dioxole (50 mg, 0.28 mmol), Fe (54 mg, 3.5 eq) and ammonium chloride (51.2 mg, 3.5 eq) in a 1:1 mixture of MeOH/H2O (2.8 mL) was subjected to microwave irradiation (60W, P=100 p.s.i.) at 80° C. for four 10 min periods. The brown solution was allowed to cool to r.t. and more Fe (3.5 eq) and ammonium chloride (3.5 eq) were added. The mixture was subjected to microwave irradiation (60W, P=100 p.s.i.) at 80° C. for an additional 10 min. Fe was filtered off and the solvent evaporated. The crude product was purified on an SCX cartridge (cHex/EtOAc 9:1) to give the title compound as a brown solid (40 mg, 93%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
51.2 mg
Type
reactant
Reaction Step One
Name
Quantity
54 mg
Type
catalyst
Reaction Step One
[Compound]
Name
60W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
2.8 mL
Type
solvent
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1.[Cl-].[NH4+]>[Fe].CO.O>[CH3:1][C:2]1[C:10]([NH2:11])=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CC1=CC2=C(OCO2)C=C1[N+](=O)[O-]
Name
Quantity
51.2 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
54 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
60W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
60W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
2.8 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Fe was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on an SCX cartridge (cHex/EtOAc 9:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CC2=C(OCO2)C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.